REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH2:5][CH2:4][C:3]=1[CH2:9][CH:10]=[O:11].S(=O)(=O)(O)[OH:13].O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>CC(C)=O>[CH3:1][C:2]1[C:6]([CH3:7])([CH3:8])[CH2:5][CH2:4][C:3]=1[CH2:9][C:10]([OH:13])=[O:11] |f:3.4.5|
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
|
CC1=C(CCC1(C)C)CC=O
|
Name
|
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
736 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
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Name
|
reagent
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Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After an additional 15 minutes at 0° C. the acetone was removed by decantation
|
Duration
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15 min
|
Type
|
WASH
|
Details
|
the residual chromium salts were washed with an additional 200 ml acetone
|
Type
|
CONCENTRATION
|
Details
|
The combined acetone solution was concentrated
|
Type
|
WASH
|
Details
|
the solution washed with CH2Cl2 (2×1 liter)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with CH2Cl2 (2×1 liter)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCC1(C)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |